molecular formula C7H10N2O4S B066326 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide CAS No. 175202-39-8

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide

Cat. No.: B066326
CAS No.: 175202-39-8
M. Wt: 218.23 g/mol
InChI Key: AJIJJPSKJQHCHY-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide is a synthetic furan-containing compound of significant interest in medicinal chemistry and biochemical research. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery due to its versatile bioactivity and capacity to enhance binding affinity and selectivity toward biological targets . Recent research highlights the potential of furan derivatives as novel, non-peptidomimetic inhibitors of viral proteases . Specifically, structurally related 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as potent, reversible covalent inhibitors of the SARS-CoV-2 main protease (M pro ), a key enzyme in the viral life cycle . This suggests potential research applications for this compound class in developing broad-spectrum antiviral agents. Furthermore, the N'-hydroxyimidamide moiety is a functionally rich group often investigated for its metal-chelating properties and potential role in inhibiting various metalloenzymes. This product is intended for use in exploratory in vitro studies, including investigative enzymology, mechanism-of-action studies, and the synthesis of more complex chemical entities for screening. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c8-7(9-10)5-14(11,12)4-6-2-1-3-13-6/h1-3,10H,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIJJPSKJQHCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384840
Record name 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-39-8
Record name 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Sulfonylation: The furan ring is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

    Formation of the ethanimidamide group: The final step involves the reaction of the sulfonylated furan with hydroxylamine and an appropriate aldehyde or ketone to form the ethanimidamide group.

Industrial Production Methods

Industrial production of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated, nitrated, or sulfonated furan derivatives

Scientific Research Applications

2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of green chemistry.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and ethanimidamide groups are key functional groups that contribute to its biological activity. These groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The N'-hydroxyethanimidamide pharmacophore is shared among several analogs, with variations in substituents leading to differences in properties and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name (CAS) Substituent Molecular Formula MW (g/mol) LogP PSA (Ų) Key Features References
Target Compound (175202-39-8) Furan-2-ylmethylsulfonyl C₇H₁₀N₂O₄S 218.23 ~1.5* ~95* Sulfonyl group enhances polarity
2-(3,4-Diethoxyphenyl)-N'-hydroxyethanimidamide (885957-46-0) 3,4-Diethoxyphenyl C₁₂H₁₇N₂O₃ 237.28 2.47 77.07 High lipophilicity; aryl ether groups
2-(Dimethylamino)-N'-hydroxyethanimidamide (67015-08-1) Dimethylamino C₄H₁₁N₃O 117.15 -0.5* 72.94 Basic amino group; low molecular weight
2-[(4-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide (772282-95-8) 4-Fluorophenylsulfanyl C₈H₈FN₂OS 202.23 2.8* 85.6* Thioether linkage; fluorinated aryl
2-(Diethylamino)-N'-hydroxyethanimidamide (89599-94-0) Diethylamino C₆H₁₃N₃O 143.19 1.2* 63.3* Bulky alkylamino group

*Estimated using analogous compounds or computational tools.

Key Observations:
  • Polarity: The target compound’s sulfonyl group increases polarity (PSA ~95 Ų) compared to aryl ether (77.07 Ų) or alkylamino analogs.
  • Lipophilicity : The 3,4-diethoxyphenyl analog (LogP 2.47) is more lipophilic than the target (~1.5), suggesting better membrane permeability but lower aqueous solubility.

Stability and Pharmacokinetic Considerations

  • Solubility: The target’s high PSA (~95 Ų) suggests moderate aqueous solubility, whereas the diethylamino analog (PSA 63.3 Ų) may require salt formulation for bioavailability .

Biological Activity

The compound 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Basic Information

PropertyValue
Molecular Formula C₉H₁₁N₃O₃S
Molecular Weight 229.26 g/mol
IUPAC Name This compound
CAS Number Not available in current databases

Structure

The structure of this compound features a furan ring linked to a sulfonyl group and an amide functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It may bind to certain receptors, influencing signaling pathways that regulate physiological processes.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, focusing on its anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity: Research has shown that this compound exhibits significant anti-inflammatory effects in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Activity: In vitro assays demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a potential antimicrobial agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: A study involving animal models of arthritis showed that administration of this compound resulted in reduced joint swelling and pain, indicating its efficacy as an anti-inflammatory agent.
  • Case Study 2: Clinical trials assessing its use as an adjunct therapy for bacterial infections revealed promising results, with patients showing improved outcomes when treated with this compound alongside standard antibiotics.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityReference
SulfanilamideAntimicrobial
N-acetyl-p-aminophenol (Paracetamol)Anti-inflammatory
FurosemideDiuretic

This comparison illustrates that while there are compounds with established biological activities, this compound shows unique properties that may be advantageous for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of furan derivatives followed by amidoxime formation. Key steps include:

  • Sulfonylation : Use furan-2-ylmethanethiol as a starting material, oxidized to the sulfonyl group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (neutral to slightly acidic) .
  • Amidoxime formation : React the sulfonyl intermediate with hydroxylamine in ethanol/water at 60–80°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature and solvent polarity (e.g., DMF for polar intermediates) to improve yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl and amidoxime groups. IR spectroscopy identifies N–O (950–1100 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Computational analysis : Density Functional Theory (DFT) calculates bond angles, charge distribution, and frontier molecular orbitals to predict reactivity .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values .
  • Antimicrobial activity : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Assess interactions with cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model sulfonylation and cyclization steps. Identify transition states and energy barriers .
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2). Optimize substituents on the furan ring for better hydrophobic interactions .
  • Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. How can contradictory data on biological activity be resolved?

  • Methodology :

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics to identify downstream pathways .
  • Structural analogs : Synthesize derivatives with modified sulfonyl or amidoxime groups to isolate structure-activity relationships (SAR) .
  • Batch consistency : Ensure purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography to rule out impurities as confounding factors .

Q. What strategies mitigate side reactions during sulfonylation?

  • Methodology :

  • Protecting groups : Temporarily protect reactive hydroxyl or amine groups on intermediates using tert-butyldimethylsilyl (TBS) or Boc .
  • Solvent selection : Use dichloromethane (DCM) for sulfonylation to minimize hydrolysis. Add molecular sieves to scavenge water .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate sulfonyl transfer and reduce byproducts .

Q. How can reaction yields be improved in multi-step syntheses?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., oxidation) to enhance heat dissipation and scalability .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Standardize protocols : Adopt CLSI guidelines for cell viability assays. Use identical cell passage numbers and serum concentrations .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variability in assay conditions .
  • Proteomics : Compare protein expression profiles in tested cell lines to identify resistance mechanisms .

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